Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C19H22N4O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N4O4/c1-5-13-16(11-7-8-14(25-3)15(9-11)26-4)18-21-10-12(19(24)27-6-2)17(20)23(18)22-13/h7-10H,5-6,20H2,1-4H3 |
InChI Key |
QNRGRHRSACXVMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC(=C(C=C3)OC)OC)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Key variables influencing yield include:
-
Temperature : Reactions conducted at 80–100°C achieve cyclization within 6–8 hours.
-
Solvent : Acetic acid outperforms polar aprotic solvents (e.g., acetonitrile) due to its ability to stabilize intermediates.
-
Catalyst Loading : A 10 mol% catalyst concentration balances reaction rate and byproduct formation.
Table 1: Cyclocondensation Yield Under Varied Conditions
| Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | Acetic acid | None | 80 | 82 |
| High-temperature | Acetic acid | None | 100 | 88 |
| Catalyzed | Acetic acid | APTS | 80 | 91 |
Microwave irradiation reduces reaction times to 20–30 minutes while maintaining yields above 85%.
Microwave-Assisted Synthesis
Microwave-assisted methods enhance reaction efficiency by enabling rapid, uniform heating. For this compound, a one-pot protocol combines 3,4-dimethoxyphenylacetaldehyde, ethyl 3-ethyl-1H-pyrazole-5-carboxylate, and guanidine nitrate under microwave irradiation.
Procedure and Advantages
-
Reactants : 3,4-Dimethoxyphenylacetaldehyde (1.2 equiv), ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv), guanidine nitrate (1.5 equiv).
-
Conditions : Irradiation at 150°C for 25 minutes in ethanol.
-
Yield : 89–92% after recrystallization.
Microwave methods reduce side reactions such as dimerization, which commonly occur in prolonged thermal reactions.
Multi-Component One-Pot Synthesis
Three-component reactions (3-CRs) streamline synthesis by combining amines, aldehydes, and β-ketoesters in a single step. Adapted from, this approach uses 5-amino-3-ethyl-1H-pyrazole, 3,4-dimethoxybenzaldehyde, and ethyl acetoacetate with acid catalysis.
Reaction Mechanism
-
Knoevenagel Condensation : 3,4-Dimethoxybenzaldehyde and ethyl acetoacetate form a chalcone intermediate.
-
Michael Addition : 5-Amino-3-ethyl-1H-pyrazole attacks the α,β-unsaturated ketone.
-
Cyclization : Intramolecular dehydration yields the pyrazolo[1,5-a]pyrimidine core.
Table 2: Catalyst Screening for 3-CR
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| APTS | Ethanol | 24 | 75 |
| HCl | Ethanol | 24 | 45 |
| Acetic acid | Ethanol | 24 | 10 |
APTS (para-toluenesulfonic acid) proves optimal, facilitating proton transfer without side reactions.
Solvent and Temperature Effects
Solvent Polarity
Ethanol and acetic acid are preferred for their ability to solubilize polar intermediates. Non-polar solvents (e.g., toluene) result in incomplete reactions (<30% yield).
Temperature Gradients
Elevated temperatures (≥100°C) accelerate cyclization but risk decomposing heat-sensitive methoxy groups. A balance is achieved at 80°C with microwave assistance.
Purification and Characterization
Post-synthesis purification typically involves:
-
Recrystallization : Ethanol/water mixtures (3:1) yield >95% pure product.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.
Structural confirmation via NMR reveals characteristic signals:
-
δ 1.25 ppm (t, 3H, ethyl ester CH3)
-
δ 3.85 ppm (s, 6H, methoxy groups)
-
δ 6.85–7.40 ppm (m, 3H, aromatic protons).
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This could position the compound as a valuable therapeutic option for treating inflammatory diseases.
Antimicrobial Properties
Some derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various bacterial strains. This compound may possess similar antimicrobial properties, although specific studies are needed to confirm its effectiveness against particular pathogens .
Synthesis and Functionalization
The synthesis of this compound can be achieved through several methods involving the functionalization of pyrazolo-pyrimidine derivatives. The unique substituents at various positions allow for modifications that can enhance its biological activity and selectivity as a therapeutic agent. Research continues to explore efficient synthetic routes to optimize yield and purity for further applications .
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, affecting neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences
Key Observations :
- 2-Ethyl vs. 2-Methyl (): Ethyl groups may improve lipophilicity (higher logP) compared to methyl, affecting membrane permeability . 7-Amino Group: Facilitates hydrogen bonding, a critical feature absent in compounds like Ethyl 5-methyl-7-morpholinophenyl analogs ().
Key Observations :
Physicochemical Properties
Table 3: Predicted and Experimental Properties
Key Observations :
- The 3,4-dimethoxyphenyl group increases logP compared to cyano analogs, balancing solubility and membrane permeability.
Biological Activity
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O4, with a molecular weight of approximately 370.4 g/mol. The compound features a fused pyrazolo and pyrimidine ring structure with substitutions that enhance its reactivity and biological interaction capabilities .
This compound exhibits significant biological activities primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle and are often overexpressed in cancer cells. Inhibition of CDK2 has demonstrated promising cytotoxic effects against various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of CDK2 | , |
| Anti-inflammatory | Potential inhibition of inflammatory pathways | |
| Antimicrobial | Activity against bacterial strains |
Research Findings
In Vitro Studies : Various studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, one study reported an IC50 value of 23.2 µM against MCF-7 breast cancer cells, indicating a significant reduction in cell viability and induction of apoptosis .
Cell Cycle Analysis : Flow cytometry analysis showed that treatment with this compound resulted in G2/M phase cell cycle arrest, contributing to its antiproliferative effects. The increase in early and late apoptotic cells further underscores its potential as an anticancer agent .
Apoptosis Induction : The compound was found to induce apoptosis significantly in treated cells compared to untreated controls. The mechanism involved the activation of apoptotic pathways leading to programmed cell death .
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups. The study highlighted the compound's ability to modulate immune responses alongside direct cytotoxic effects on tumor cells .
Q & A
Q. What established synthetic routes are available for this compound?
The synthesis typically involves multi-component cyclocondensation reactions. For example, reacting substituted aldehydes (e.g., 3,4-dimethoxyphenyl derivatives) with ethyl acetoacetate and aminotetrazole analogs under reflux conditions in polar solvents (e.g., ethanol or pyridine). Post-reaction purification via recrystallization (ethanol or DMF) yields crystalline products suitable for structural analysis. Key intermediates and reaction pathways are validated using NMR and mass spectrometry .
Q. How is the crystal structure characterized?
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is standard. Metrics include:
- Puckering parameters (e.g., Q = 0.125 Å, θ = 109.7°, φ = 11.7° for the pyrimidine ring) .
- Dihedral angles between aromatic systems (e.g., 89.53° between tetrazole and bromophenyl rings) .
- Hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimeric packing) .
Q. What spectroscopic methods confirm molecular structure?
- 1H/13C NMR : Identifies ethyl ester protons (δ ~4.2–4.4 ppm, quartet), aromatic protons (δ ~6.8–7.5 ppm), and amino groups (δ ~5.5–6.0 ppm). Carbonyl carbons (C=O) appear at δ ~165–170 ppm .
- IR spectroscopy : Detects N–H stretches (~3350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Advanced Research Questions
Q. How do crystallographic data discrepancies inform structural analysis?
Variations in lattice parameters (e.g., β angles in monoclinic systems: 92.27° vs. 90.00°) or hydrogen-bonding geometries may indicate polymorphism or solvent-dependent packing. For example, contrasting dihedral angles (89.53° vs. 84.3°) in similar derivatives suggest conformational flexibility in the pyrimidine ring . Resolve ambiguities by refining data with SHELXL and validating against DFT-optimized structures .
Q. What strategies optimize regioselectivity in derivatization?
- Catalyst selection : APTS (3-Aminopropyltriethoxysilane) enhances cyclization efficiency in one-pot syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor regioselective formation of pyrazolo-pyrimidine cores over dihydro analogs .
- Temperature control : Reflux (100–120°C) minimizes side products in multi-component reactions .
Q. How to validate purity and structural integrity post-synthesis?
- HPLC : Quantify impurities using C18 columns with UV detection (λ = 254 nm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 418.19 for bromophenyl analogs) .
- PXRD : Match experimental patterns with simulated data from SC-XRD .
Q. Can computational methods predict biological activity?
- Molecular docking : Simulate binding to targets like EGFR (PDB: 1M17) using AutoDock Vina. Optimize ligand conformations with DFT (B3LYP/6-31G**) .
- ADMET profiling : Use SwissADME to predict bioavailability and toxicity. Validate with in vitro assays (e.g., MTT for cytotoxicity) .
Methodological Notes
- Crystallography : Use SHELXL for refinement, with absorption corrections (multi-scan) and displacement parameter modeling (e.g., riding H atoms) .
- Synthetic troubleshooting : If yields drop below 60%, adjust stoichiometry (1:1:1 for aldehyde, β-ketoester, and amine) or replace Brønsted acids (e.g., p-TSA) with Lewis acids (ZnCl₂) .
- Data contradiction : Cross-validate NMR and XRD results with computational tools (e.g., Mercury for crystal packing analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
